molecular formula C11H14ClN3O2 B1379520 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1417348-88-9

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1379520
CAS No.: 1417348-88-9
M. Wt: 255.7 g/mol
InChI Key: BMMKKIIGJFIGMJ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of an aminoethyl group and a methyl group on the quinazoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as anthranilic acid, ethyl acetoacetate, and methylamine.

    Formation of Quinazoline Core: The initial step involves the cyclization of anthranilic acid with ethyl acetoacetate under acidic conditions to form the quinazoline core.

    Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine.

    Methylation: The methyl group is added via methylation of the quinazoline nitrogen using methyl iodide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Scalability: The process is designed to be scalable, ensuring consistent quality and supply for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Quinazoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced quinazoline derivatives with altered electronic properties.

    Substitution Products: Functionalized quinazoline compounds with diverse chemical properties.

Scientific Research Applications

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Aminoethyl-Substituted Compounds: Molecules like 2-aminoethyl-1-methylquinazoline and 3-(2-aminoethyl)-quinazoline-2,4-dione.

Uniqueness

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methyl group on the quinazoline core differentiates it from other quinazoline derivatives, potentially leading to unique interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a derivative of quinazoline that has garnered attention due to its diverse biological activities. This compound belongs to a class of quinazoline derivatives known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C10H11N3O
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 144734-40-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. In a study assessing various quinazoline derivatives against Gram-positive and Gram-negative bacteria, it was found that certain compounds exhibited significant antimicrobial activity.

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
Compound 131565Against E. coli
Compound 151280Against S. aureus
Compound 14a1270Against C. albicans

Among these, compound 13 demonstrated notable activity against Escherichia coli, with an inhibition zone of 15 mm and an MIC of 65 mg/mL, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have also been studied extensively. For instance, a derivative similar to this compound was shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages. This compound alleviated neutrophil infiltration and tissue edema in models of acute lung injury induced by lipopolysaccharides (LPS). The findings suggest that these derivatives could serve as potential agents for managing cytokine-mediated inflammatory responses .

Anticancer Activity

Quinazoline derivatives have been investigated for their anticancer properties. A series of studies highlighted that certain compounds in this class could inhibit cancer cell proliferation. For example, derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer potential of quinazoline derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • Compound A showed IC50 values of 12 µM for HeLa cells.
    • Compound B displayed significant apoptosis induction in MCF-7 cells.

These results indicate the potential for developing new anticancer therapies based on quinazoline structures .

Properties

IUPAC Name

3-(2-aminoethyl)-1-methylquinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMKKIIGJFIGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.